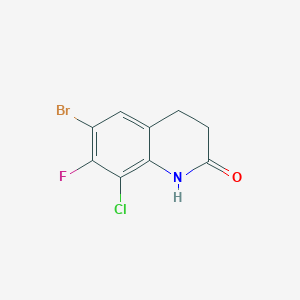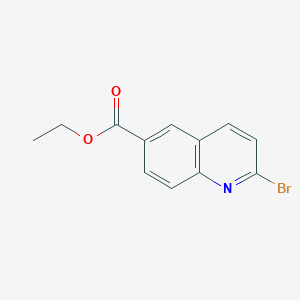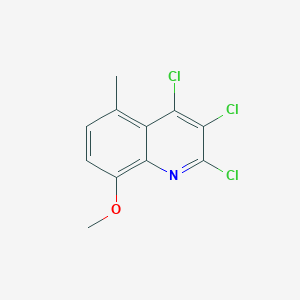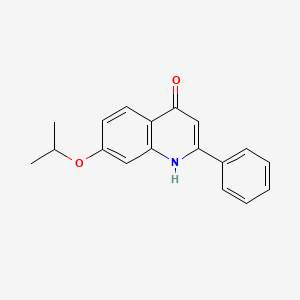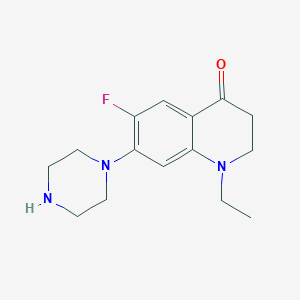
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone derivatives. This compound is known for its broad-spectrum antibacterial activity and is often used in medicinal chemistry for the development of new antibiotics. Its unique structure, which includes a quinolone core with a piperazine ring, contributes to its potent biological activities.
準備方法
The synthesis of 1-ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Ethylation: The final step involves the ethylation of the nitrogen atom in the quinolone core using an ethylating agent like ethyl iodide.
Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This may include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinolone N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinolone derivatives with potential biological activities.
科学的研究の応用
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of novel quinolone derivatives with potential antibacterial, antifungal, and antiviral activities.
Biology: It is used in studies to understand the mechanism of action of quinolone antibiotics and their interactions with bacterial enzymes.
Medicine: The compound is investigated for its potential use in the treatment of bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of new antibacterial agents for use in agriculture and veterinary medicine.
作用機序
The mechanism of action of 1-ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death. The molecular targets and pathways involved in this mechanism are critical for the compound’s antibacterial activity.
類似化合物との比較
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one can be compared with other similar quinolone derivatives, such as:
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: Another fluoroquinolone antibiotic with a similar structure but different stereochemistry and substituents.
Norfloxacin: A fluoroquinolone with a similar core structure but different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity and pharmacokinetic properties.
特性
CAS番号 |
110719-50-1 |
|---|---|
分子式 |
C15H20FN3O |
分子量 |
277.34 g/mol |
IUPAC名 |
1-ethyl-6-fluoro-7-piperazin-1-yl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C15H20FN3O/c1-2-18-6-3-15(20)11-9-12(16)14(10-13(11)18)19-7-4-17-5-8-19/h9-10,17H,2-8H2,1H3 |
InChIキー |
CAUWEQLNPFNVTA-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(=O)C2=CC(=C(C=C21)N3CCNCC3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


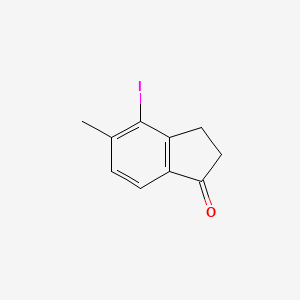

![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)


